Product packaging for 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol(Cat. No.:CAS No. 745836-29-7)

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Katalognummer: B1437405
CAS-Nummer: 745836-29-7
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: GRNDIXAFZQOWOE-JHJVBQTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol (CAS 1212420-50-2) is a pharmaceutically relevant bridged aza-bicyclic scaffold of high interest in medicinal chemistry and drug discovery . This compound features a rigid bicyclic structure that is valuable for constructing conformationally constrained analogs, making it a versatile building block in organic synthesis . The 2-azabicyclo[2.2.1]heptane core is a privileged structure in drug design, and derivatives of this scaffold have been investigated in patent literature for potential therapeutic applications, including the treatment of disorders of the nervous system . The presence of the benzyl group on the nitrogen atom and the hydroxyl group on the bridge carbon offers distinct sites for further chemical functionalization, enabling researchers to build a diverse library of novel compounds for biological screening . As a key synthetic intermediate, it can be utilized in palladium-catalyzed reactions, such as 1,2-aminoacyloxylation, to access more complex oxygenated derivatives . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B1437405 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol CAS No. 745836-29-7

Eigenschaften

CAS-Nummer

745836-29-7

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13-/m1/s1

InChI-Schlüssel

GRNDIXAFZQOWOE-JHJVBQTASA-N

SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Isomerische SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)O

Kanonische SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Intramolecular Ring Closure and Rearrangement Methods

  • Intramolecular cyclization reactions are employed to build the bicyclic core efficiently.
  • Rearrangement strategies allow for the functionalization and structural modification of the bicyclic system to achieve the desired substitution pattern.

Diels-Alder Cycloaddition Approach

  • The aza Diels-Alder reaction is a prominent method to construct the 2-azabicyclo[2.2.1]heptane skeleton.
  • This approach involves a cycloaddition between a diene and an imine or iminium ion to form the bicyclic amine framework with high stereoselectivity.
  • The benzyl substituent can be introduced either before or after the cycloaddition step depending on the synthetic design.

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

  • A recent advancement involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to directly synthesize oxygenated 2-azabicyclo[2.2.1]heptanes.
  • This method allows for broad substrate scope and efficient formation of the bicyclic system with oxygen functionality at the 7-position, which can be converted to the hydroxyl group.
  • The palladium catalyst facilitates simultaneous formation of the nitrogen and oxygen substituents in a single step, enhancing synthetic efficiency.

Detailed Synthetic Route Example

Based on the comprehensive thesis on epibatidine analogues (which share the 2-azabicyclo[2.2.1]heptane core), a typical preparation involves:

Step Reaction Type Description Notes
1 Aza Diels-Alder Cycloaddition Formation of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene template via cycloaddition of diene and imine Sets bicyclic framework with benzyl group
2 Electrophilic Bromination Addition of bromine to the double bond in the bicyclic template Introduces a leaving group for substitution
3 Nucleophilic Ring Opening Aziridinium salt ring opening by nucleophilic attack Enables substitution at C7
4 Hydroxyl Introduction Nucleophilic substitution at C7 with hydroxide or related nucleophile Installs the 7-hydroxy group

This sequence allows for stereoselective and regioselective functionalization at the 7-position, yielding the syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane with controlled stereochemistry.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Aza Diels-Alder Cycloaddition Cycloaddition forming bicyclic core High stereoselectivity, well-established Requires specific dienes and imines
Palladium-Catalyzed 1,2-Aminoacyloxylation Direct functionalization of cyclopentenes Efficient, broad substrate scope Requires palladium catalyst, optimization needed
Intramolecular Ring Closure and Rearrangement Ring closure to form bicyclic system Versatile for various substitutions May involve multiple steps
Electrophilic Bromination + Nucleophilic Substitution Functional group introduction at C7 via intermediates Allows selective substitution at C7 Multi-step, requires careful control

Research Findings and Optimization Notes

  • The palladium-catalyzed aminoacyloxylation method represents a modern approach with potential for library synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, facilitating rapid access to derivatives including this compound.
  • The aza Diels-Alder approach remains a cornerstone in the synthesis of this bicyclic system due to its robustness and stereochemical control.
  • Functionalization at the 7-position via electrophilic bromination followed by nucleophilic substitution is critical for installing the hydroxyl group with desired stereochemistry.
  • Optimization of reaction conditions such as temperature, solvent, and catalyst loading is essential for maximizing yields and stereoselectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in organic synthesis and other applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol serves as a precursor for developing potential therapeutic agents:

  • Muscarinic Receptor Antagonists: The compound and its derivatives have been investigated for their ability to act as antagonists at muscarinic receptors, which are implicated in various diseases such as irritable bowel syndrome and urinary incontinence .
  • Enzyme Inhibition: Some derivatives exhibit properties that allow them to inhibit specific enzymes, making them candidates for treating conditions related to enzyme dysfunction.

Organic Synthesis

The compound is utilized as a building block in organic synthesis:

  • Synthesis of Complex Molecules: Its unique structure allows for the creation of complex bicyclic compounds, which are valuable in drug discovery and material science .
  • Functionalization Opportunities: Researchers have explored various functionalization strategies at the C7 position, leading to a library of derivatives with diverse biological activities .

Biological Research

The biological implications of this compound are significant:

  • Receptor Modulation Studies: The compound's interactions with neurotransmitter receptors are studied to understand its potential effects on neurological functions.
  • Pharmacological Studies: Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties, contributing to the understanding of drug action mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Al Rubaye et al. (2018)Synthesis of Epibatidine AnaloguesDeveloped methods for synthesizing anti-functionalized derivatives, demonstrating retention of configuration and potential biological activity .
Google Patents (2007)Muscarinic Receptor AntagonistsIdentified several derivatives with therapeutic potential for smooth muscle-related diseases .
ACS Publications (2003)Synthesis of Diamine DerivativesExplored enantiomerically pure derivatives, highlighting the importance of stereochemistry in biological activity .

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves its ability to undergo redox reactions, forming oxoammonium ions that can participate in further chemical transformations. These reactions are facilitated by the compound’s bicyclic structure, which stabilizes the intermediates and products formed during the reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

a. 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one (CAS: 140927-04-4)
  • Structural Difference : Ketone at position 6 vs. hydroxyl at position 6.
  • Properties : The ketone increases electrophilicity, enabling nucleophilic additions. Lower polarity compared to the hydroxylated analog.
  • Applications : Intermediate in alkaloid synthesis .
b. (1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol Hydrochloride
  • Structural Difference : Oxygen replaces nitrogen at position 2 (2-oxa vs. 2-aza).
  • Properties : Reduced basicity due to oxygen’s electronegativity. Hydrochloride salt improves solubility.
  • Applications : Used in oligonucleotide modifications for enhanced therapeutic efficacy .

Stereochemical Variations

a. exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol
  • Synthesis: Intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide yields exclusively the exo isomer, confirmed by X-ray crystallography .
  • Comparison : The exo configuration reduces steric hindrance, enhancing reactivity in ring-opening reactions compared to endo isomers .
b. exo-2-Azabicyclo[2.2.1]heptan-6-ol Hydrochloride (CAS: 2230807-06-2)
  • Structural Difference : Hydroxyl at position 6 and exo stereochemistry.
  • Properties : Hydrochloride salt improves stability and bioavailability.
  • Applications : High-purity intermediates in drug discovery .

Heterocyclic Modifications

a. 2-(Benzo[d]thiazol-2-yl)bicyclo[3.1.1]heptan-2-ol (4bb)
  • Structural Difference : Benzo[d]thiazole substituent and bicyclo[3.1.1] backbone.
  • Synthesis : Flow chemistry using a T-mixer at −78°C achieves 77% yield .
  • Properties : Extended conjugation from benzothiazole enhances UV absorption, useful in photophysical studies .

Pharmacological Derivatives

a. N-Methylguanidine-Bridged Nucleic Acid (GuNA[Me])
  • Structural Difference : Bicyclo[2.2.1]heptane core modified with a guanidine group.
  • Applications : Enhances oligonucleotide binding to RNA, improving gene-silencing therapies .
b. (−)-(1S,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl Methanol
  • Structural Difference : Hydroxymethyl group at position 3.
  • Applications : Proline mimetic in peptide synthesis, leveraging stereochemical precision .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) CAS Number Solubility Hazard Profile
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol 201.27 140927-04-4* Soluble in MeOH Not classified
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate 169.22 1230486-65-3 Lipophilic H302, H315, H319
exo-2-Azabicyclo[2.2.1]heptan-6-ol HCl 163.62 2230807-06-2 Water-soluble High purity

Biologische Aktivität

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol, also known as syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, is a bicyclic compound characterized by a nitrogen atom integrated into a seven-membered ring structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology, where it shows promise as a ligand for nicotinic acetylcholine receptors (nAChRs). This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.28 g/mol
  • IUPAC Name : (1R,4R,7S)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

The presence of a hydroxyl group at the 7-position and a benzyl group at the nitrogen-containing carbon contributes to its unique properties and reactivity, making it an important candidate for medicinal chemistry applications.

The primary mechanism by which this compound exerts its biological effects is through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission and play critical roles in various physiological processes including muscle contraction, cognitive function, and pain modulation.

Pharmacological Profile

Research indicates that this compound exhibits significant binding affinity for nAChRs, suggesting its potential as an analgesic agent similar to other alkaloids like epibatidine, which is known for its potent analgesic properties but also for its toxicity at therapeutic doses. The structural similarities between this compound and epibatidine highlight the importance of modifying the structure to reduce toxicity while maintaining efficacy.

Synthesis

The synthesis of this compound has been achieved through various methods including:

  • Aza Diels-Alder Reaction : A method used to construct the bicyclic framework.
  • Nucleophilic Substitution Reactions : These reactions occur at the C7 position to introduce various functional groups.

The following table summarizes some analogues and their unique properties:

Compound NameStructural FeaturesUnique Properties
7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptaneBromine substitution at C7Increased reactivity due to halogen presence
EpibatidineMethyl group instead of benzylPotent analgesic effects with high toxicity
Anti-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptaneStereoisomer differing at C7Different binding affinity towards receptors

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuropharmacology Studies : Research demonstrated that compounds within this class exhibit varying degrees of selectivity towards nAChR subtypes, which is crucial for developing targeted therapies for neurological disorders.
    • Example: A study indicated that modifications at the C7 position could enhance receptor selectivity and reduce side effects associated with non-selective nAChR ligands.
  • Analgesic Efficacy : In animal models, syn-7-hydroxy derivatives showed significant analgesic effects comparable to traditional opioids but with a different side effect profile.
  • Toxicity Assessments : Investigations into the toxicity of various analogues revealed that while some maintained potent activity against nAChRs, they also exhibited adverse effects similar to those seen with epibatidine.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol, and how are intermediates stabilized during synthesis?

  • Methodological Answer : The synthesis typically involves constructing the azabicyclo[2.2.1]heptane core via [2+2] cycloaddition or ring-closing metathesis, followed by benzylation at the 2-position. Critical intermediates include protected hydroxyl derivatives to prevent undesired side reactions. For example, hydroxyl groups in bicyclic systems are often protected using silyl ethers or benzyl groups under anhydrous conditions . Post-functionalization with benzyl halides requires careful pH control to avoid ring-opening side reactions.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical. The bicyclic framework’s stereochemistry can be resolved using 2D NMR techniques (e.g., NOESY or COSY), while X-ray crystallography provides unambiguous confirmation of spatial arrangements, as demonstrated in related azabicyclo structures . Purity is assessed via HPLC with UV/Vis detection (≥97% purity threshold) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in stereochemical assignments observed across different studies?

  • Methodological Answer : Discrepancies often arise from overlapping NMR signals or misassigned NOE correlations. A combined approach is recommended:

  • X-ray crystallography : Resolves absolute configuration, as shown for analogous bicyclic compounds with defined bond angles (e.g., C1—C7—H7B = 110.9°) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data.
  • Chiral chromatography : Separates enantiomers using cellulose-based CSP columns to validate enantiomeric excess (ee).

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce asymmetry.
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru or Rh) to bias the reaction pathway toward a single enantiomer.
  • Purification : Chiral preparative HPLC or enzymatic resolution (e.g., lipases) achieves >99% ee, as required for pharmacological studies .

Q. How do solvent and temperature conditions influence the stability of the bicyclic framework during functionalization?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates by reducing nucleophilic attack on the strained bicyclic system.
  • Temperature control : Reactions are conducted at −20°C to 0°C to minimize thermal decomposition, as evidenced by storage guidelines for related azabicyclo compounds at 0°C–6°C .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reactive intermediates to optimize reaction quench points.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Divergent reactivity may stem from impurities (e.g., residual palladium in boronic acid reagents) or solvent trace water. Mitigation strategies include:

  • Reagent purification : Pre-treatment of boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester) via recrystallization to >97% purity .
  • Dry conditions : Use of molecular sieves or glovebox techniques for moisture-sensitive steps.
  • Control experiments : Replicate reactions with deuterated analogs (e.g., benzyl-d7-amine hydrochloride) to isolate kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol
Reactant of Route 2
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.